Luminespib, also known as AUY922 or NVP-AUY922, is a potent, second-generation, small molecule inhibitor of heat shock protein 90 (HSP90). [, , , , , , , , , , , , ] It belongs to the class of isoxazole compounds. [] Luminespib exhibits a high binding affinity for HSP90 and demonstrates selectivity for tumor cells over normal cells. [] In scientific research, Luminespib serves as a valuable tool for investigating HSP90's role in various cellular processes, including protein folding, cell signaling, and tumorigenesis.
Luminespib exerts its anticancer activity by inhibiting the chaperone function of heat shock protein 90 (HSP90). [, , , , , , , , , , , , , ] HSP90 is essential for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling pathways. [] By binding to the ATP-binding pocket of HSP90, Luminespib prevents the chaperone from adopting its active conformation, leading to the degradation of client proteins. [, ] This disruption of HSP90's function ultimately inhibits tumor cell growth, induces apoptosis, and enhances sensitivity to other anticancer therapies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2